
2-amino-N-(4-ethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(4-ethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EF24 and has been studied extensively for its potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis Techniques : Research has developed methods for preparing compounds with similar structures, involving reactions such as heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, leading to various ethyl 3-(benzoylamino)-1H-indole-2-carboxylates. These techniques underline the flexibility and adaptability of indole and indolizine derivatives in synthetic chemistry, providing a foundation for more complex molecule assembly (Cucek & Verček, 2008).
Photoluminescence Behavior : Studies on 6-Amino-8-cyanobenzo[1, 2-b]indolizines, compounds related to the target molecule, reveal unique acid-responsive photoluminescence behavior, offering insights into the potential use of such compounds in developing pH-sensitive photoluminescent materials. This property is particularly relevant for applications requiring materials that change their optical properties in response to environmental stimuli (Outlaw et al., 2016).
Potential Biological Activities
Antitumor Activity : The synthesis of compounds bearing the indolizine motif has been linked to the inhibition of cancer cell proliferation. This indicates the potential therapeutic applications of such molecules in cancer treatment, demonstrating the importance of synthetic versatility in discovering new antitumor agents (Hao et al., 2017).
Anticancer and Antimicrobial Agents : Novel derivatives of indolizine, specifically those featuring (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone, have shown promising anti-cancer and antimicrobial properties. This underscores the dual-functionality of such compounds in addressing both cancer and infectious diseases, highlighting the broad spectrum of biological applications possible with indolizine derivatives (Naik et al., 2022).
Advanced Synthesis Strategies
Domino Reactions : The development of one-pot domino reactions for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives showcases innovative approaches in chemical synthesis. Such strategies enhance efficiency and reduce the steps required in the synthesis of complex molecules, reflecting the ongoing advancements in synthetic methodologies (Ziyaadini et al., 2011).
Eigenschaften
IUPAC Name |
2-amino-N-(4-ethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c1-2-15-6-12-18(13-7-15)27-24(30)20-19-5-3-4-14-28(19)22(21(20)26)23(29)16-8-10-17(25)11-9-16/h3-14H,2,26H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBIEWFDOWYVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2833880.png)
![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2833881.png)
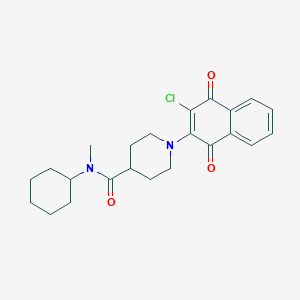
![3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2833886.png)
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2833887.png)
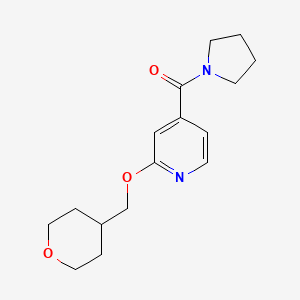
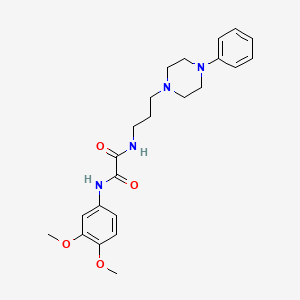
![2,2'-{1,2-Ethanediylbis[oxy-2,1-ethanediyloxy-4,1-phenylene(E)methylylidene(2E)-1-hydrazinyl-2-ylidene]}dipyridine](/img/structure/B2833891.png)
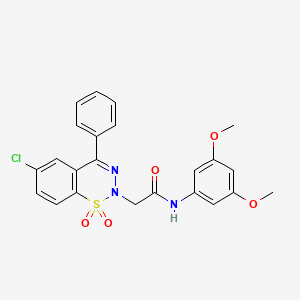
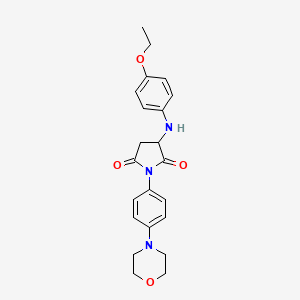

![[2-(4-Ethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2833899.png)

![6-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine](/img/structure/B2833901.png)